molecular formula C8H14N2O2S B12679527 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea CAS No. 94159-71-4

1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea

Cat. No.: B12679527
CAS No.: 94159-71-4
M. Wt: 202.28 g/mol
InChI Key: ILSNRHVMUXJHGR-UHFFFAOYSA-N
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Description

1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea is a chemical compound with the molecular formula C8H14N2O2S and a molecular weight of 202.27 g/mol This compound is known for its unique structural features, which include an acetyl group, a tetrahydro-2H-pyran ring, and an isothiourea moiety

Preparation Methods

The synthesis of 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea typically involves the reaction of tetrahydro-2H-pyran-2-ylamine with acetyl isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea involves its interaction with specific molecular targets and pathways. The isothiourea moiety is known to interact with thiol groups in proteins and enzymes, potentially leading to the inhibition of their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea can be compared with other similar compounds, such as:

Properties

CAS No.

94159-71-4

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

N-carbamothioyl-2-(oxan-2-yl)acetamide

InChI

InChI=1S/C8H14N2O2S/c9-8(13)10-7(11)5-6-3-1-2-4-12-6/h6H,1-5H2,(H3,9,10,11,13)

InChI Key

ILSNRHVMUXJHGR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC(=O)NC(=S)N

Origin of Product

United States

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